2,4-dimethoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

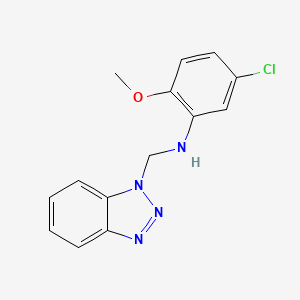

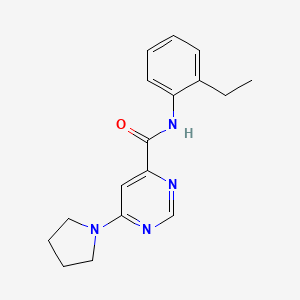

The compound “2,4-dimethoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common functional group in pharmaceuticals and other biologically active compounds . The molecule also contains a tetrahydroquinoline ring, which is a common structure in many alkaloids and drugs .

Synthesis Analysis

While the specific synthesis for this compound is not available, similar compounds are often synthesized through nucleophilic substitution reactions . For instance, 4-hydroxy-2-quinolones can be synthesized from anilines using malonic acid equivalents .Molecular Structure Analysis

The molecule likely has a complex three-dimensional structure due to the presence of the tetrahydroquinoline ring. The presence of the sulfonyl and amide groups may also result in the formation of intramolecular hydrogen bonds, which could further influence the molecule’s shape and reactivity .Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the amide group could participate in hydrolysis or condensation reactions. The sulfonyl group could potentially undergo oxidation or reduction reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen

1. Enhancing Proline Content in Response to Excess Cadmium N-Benzenesulfonyl amino acid esters, which are related to the compound , have been found to enhance the proline content of soybeans in response to excess cadmium, similar to the plant hormone abscisic acid .

Antiviral Properties

N-Benzenesulfonyl amino acid esters are known for their antiviral properties . This suggests that the compound could potentially be used in the development of antiviral drugs.

Anticancer Properties

These compounds have also been associated with anticancer properties , indicating potential use in cancer treatment research.

Anti-inflammatory Properties

The anti-inflammatory properties of N-Benzenesulfonyl amino acid esters suggest that the compound could be used in the development of anti-inflammatory drugs.

Antimicrobial Properties

The compound could potentially be used in the development of antimicrobial drugs, given the known antimicrobial properties of N-Benzenesulfonyl amino acid esters .

Antithrombin Properties

N-Benzenesulfonyl amino acid esters are known for their antithrombin properties , suggesting potential use in the development of antithrombin drugs.

7. Activation of Abscisic Acid (ABA) Receptors N-Benzenesulfonyl amino acid ester derivatives can be identified as a pyrabactin mimic which could activate abscisic acid (ABA) receptors and induce the corresponding response .

Antibacterial Activity

N-Arylsulfonylhydrazone compounds, which are related to the compound , have been found to exhibit antibacterial activities . This suggests that the compound could potentially be used in the development of antibacterial drugs.

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary targets of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4-dimethoxybenzamide, also known as 2,4-dimethoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, are two enzymes involved in bacterial membrane synthesis: D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU) . These enzymes play crucial roles in the formation of the bacterial cell wall, making them attractive targets for antibacterial agents .

Mode of Action

The compound interacts with its targets, MurD and GlmU, inhibiting their function and thereby disrupting the synthesis of the bacterial cell wall . This disruption leads to a compromised bacterial membrane, which can result in bacterial cell death .

Biochemical Pathways

The inhibition of MurD and GlmU disrupts the biochemical pathways involved in the synthesis of the bacterial cell wall . This disruption affects the downstream effects of these pathways, including the formation of peptidoglycan, a major component of the bacterial cell wall. The compromised cell wall integrity leads to increased susceptibility of the bacteria to environmental stresses and ultimately, cell death .

Pharmacokinetics

The compound has been found to be stable and slightly more soluble than similar compounds in most organic solvents compatible with microbiological assays , which could potentially impact its bioavailability.

Result of Action

The result of the compound’s action is bactericidal activity against both Gram-positive and Gram-negative bacteria . Transmission electron microscopy has revealed a disturbed membrane architecture in bacteria treated with this compound . Furthermore, an increase in reactive oxygen species (ROS) in strains treated with this compound has been detected .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility can be affected by the solvent environment, which can in turn impact its bioavailability and efficacy

Eigenschaften

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O5S/c1-30-19-12-13-21(23(16-19)31-2)24(27)25-18-11-10-17-7-6-14-26(22(17)15-18)32(28,29)20-8-4-3-5-9-20/h3-5,8-13,15-16H,6-7,14H2,1-2H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVKZMVKMCJPDML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dimethoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl 2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)acetamide](/img/structure/B2425857.png)

![2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2425859.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl methanesulfonate](/img/structure/B2425863.png)

![N-(2-fluoro-4-methylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2425864.png)

![N-(4-fluorophenyl)-1,3-dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxamide](/img/structure/B2425865.png)

![4-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride](/img/structure/B2425866.png)

![1-[2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2425868.png)

![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 3-methoxy-4-propan-2-yloxybenzoate](/img/structure/B2425872.png)